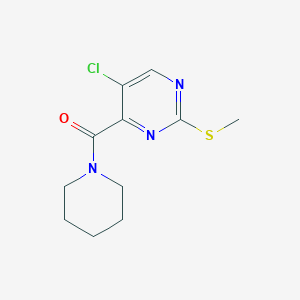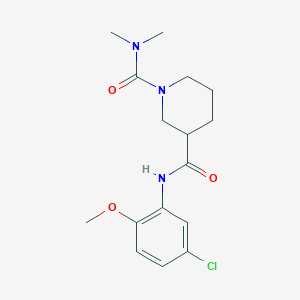![molecular formula C18H18ClNO B5413575 1-(4-chlorophenyl)-3-[(3,4-dimethylphenyl)amino]-2-buten-1-one](/img/structure/B5413575.png)
1-(4-chlorophenyl)-3-[(3,4-dimethylphenyl)amino]-2-buten-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chlorophenyl)-3-[(3,4-dimethylphenyl)amino]-2-buten-1-one, also known as Clomiphene, is a selective estrogen receptor modulator (SERM) that is widely used in scientific research. It was first synthesized in the 1960s and has since been extensively studied for its therapeutic potential in various medical conditions.
Wirkmechanismus
1-(4-chlorophenyl)-3-[(3,4-dimethylphenyl)amino]-2-buten-1-one acts as a SERM by binding to estrogen receptors in various tissues, including the hypothalamus, pituitary gland, and ovaries. It blocks the negative feedback of estrogen on the hypothalamus and pituitary gland, leading to an increase in the secretion of follicle-stimulating hormone (FSH) and luteinizing hormone (LH). This, in turn, stimulates ovulation in women and testosterone production in men.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects, including an increase in FSH and LH secretion, stimulation of ovulation in women, and an increase in testosterone production in men. It has also been shown to improve bone density, lipid profile, and insulin sensitivity in men with hypogonadism.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-chlorophenyl)-3-[(3,4-dimethylphenyl)amino]-2-buten-1-one has several advantages in lab experiments, including its well-established safety profile, ease of administration, and ability to selectively modulate estrogen receptors. However, its use is limited by its relatively low potency and potential for off-target effects.
Zukünftige Richtungen
The future directions for 1-(4-chlorophenyl)-3-[(3,4-dimethylphenyl)amino]-2-buten-1-one research include investigating its potential therapeutic applications in other medical conditions, such as endometriosis and polycystic ovary syndrome. Additionally, further research is needed to elucidate its mechanism of action and potential off-target effects.
Synthesemethoden
The synthesis of 1-(4-chlorophenyl)-3-[(3,4-dimethylphenyl)amino]-2-buten-1-one involves the reaction of 4-chlorobenzaldehyde with 3,4-dimethylaniline in the presence of a base to form the corresponding Schiff base. This is then reduced with sodium borohydride to yield this compound.
Wissenschaftliche Forschungsanwendungen
1-(4-chlorophenyl)-3-[(3,4-dimethylphenyl)amino]-2-buten-1-one has been extensively studied for its therapeutic potential in various medical conditions, including female infertility, male hypogonadism, and breast cancer. It is also used in scientific research to investigate the role of estrogen receptors in various physiological processes.
Eigenschaften
IUPAC Name |
(E)-1-(4-chlorophenyl)-3-(3,4-dimethylanilino)but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO/c1-12-4-9-17(10-13(12)2)20-14(3)11-18(21)15-5-7-16(19)8-6-15/h4-11,20H,1-3H3/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSQFNRNMHJSFIX-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=CC(=O)C2=CC=C(C=C2)Cl)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N/C(=C/C(=O)C2=CC=C(C=C2)Cl)/C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-1,8-dioxa-4,11-diazaspiro[5.6]dodecane](/img/structure/B5413504.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-{5-[(methylthio)methyl]-2-furoyl}octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5413518.png)
![3-bromo-N-(1-{[(2-furylmethyl)amino]carbonyl}-4-phenyl-1,3-butadien-1-yl)benzamide](/img/structure/B5413525.png)


![ethyl 5-[4-(dimethylamino)phenyl]-7-methyl-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5413538.png)
![3-(4-hydroxyphenyl)-1-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B5413553.png)

![2-[(5-bromo-2-methoxybenzyl)amino]-1-phenylethanol hydrochloride](/img/structure/B5413568.png)
![N-allyl-N'-(4-fluorophenyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5413569.png)
![4-[3-(methoxymethyl)pyrrolidin-1-yl]-2-pyridin-2-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5413577.png)

![2-{2-[5-(4-nitrophenyl)-2-furyl]vinyl}-8-quinolinol](/img/structure/B5413593.png)